(R)-3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13529291
Molecular Formula: C14H23ClN2O3
Molecular Weight: 302.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23ClN2O3 |
|---|---|
| Molecular Weight | 302.80 g/mol |
| IUPAC Name | tert-butyl (3R)-3-[(2-chloroacetyl)-cyclopropylamino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H23ClN2O3/c1-14(2,3)20-13(19)16-7-6-11(9-16)17(10-4-5-10)12(18)8-15/h10-11H,4-9H2,1-3H3/t11-/m1/s1 |
| Standard InChI Key | ODYROOPAJLQDKX-LLVKDONJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C1)N(C2CC2)C(=O)CCl |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)N(C2CC2)C(=O)CCl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)N(C2CC2)C(=O)CCl |
Introduction
(R)-3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with a specific stereochemistry, indicated by the "(R)" notation. This compound belongs to a class of molecules that incorporate pyrrolidine rings, which are common in pharmaceuticals and biochemical research due to their versatility in forming various derivatives. The presence of a cyclopropyl group and a chloroacetyl moiety suggests potential applications in medicinal chemistry, particularly in the synthesis of drugs or biochemical probes.
Synthesis and Preparation
The synthesis of (R)-3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves several steps, including the formation of the pyrrolidine ring, introduction of the cyclopropyl group, and attachment of the chloroacetyl moiety. The tert-butyl ester group is often used as a protecting group to facilitate the synthesis and purification of the compound.
Potential Applications
While specific applications of (R)-3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester are not detailed in the available literature, compounds with similar structures are often explored in medicinal chemistry for their potential biological activities. These may include enzyme inhibition, receptor modulation, or as intermediates in the synthesis of more complex molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume